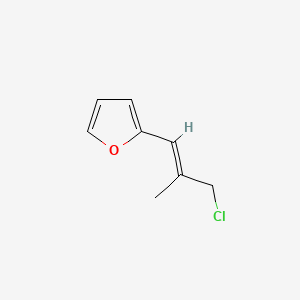
2-(3-Chloro-2-methylprop-1-en-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylprop-1-en-1-yl)furan is an organic compound with the molecular formula C8H9ClO It is a derivative of furan, substituted with a 3-chloro-2-methylprop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan typically involves the reaction of furan with 3-chloro-2-methylprop-1-ene under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-methylprop-1-en-1-yl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols. Substitution reactions can lead to a wide range of substituted furan derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylprop-1-en-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylprop-1-ene: A related compound with similar reactivity but lacking the furan ring.
2-Methylfuran: A furan derivative with a methyl group instead of the 3-chloro-2-methylprop-1-en-1-yl group.
Uniqueness
2-(3-Chloro-2-methylprop-1-en-1-yl)furan is unique due to the presence of both the furan ring and the 3-chloro-2-methylprop-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClO |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-[(E)-3-chloro-2-methylprop-1-enyl]furan |
InChI |
InChI=1S/C8H9ClO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6H2,1H3/b7-5+ |
Clé InChI |
VGEWFOASYPBKPV-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CO1)/CCl |
SMILES canonique |
CC(=CC1=CC=CO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



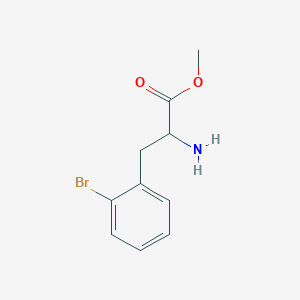
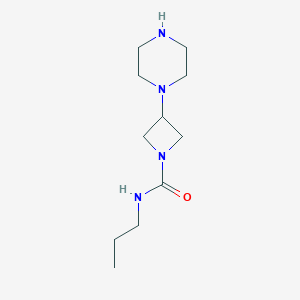

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)


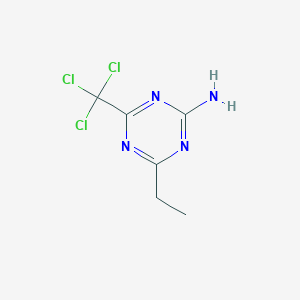




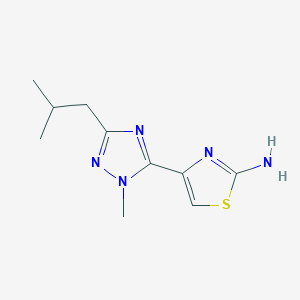
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
